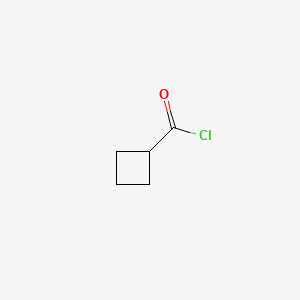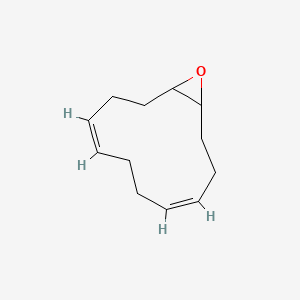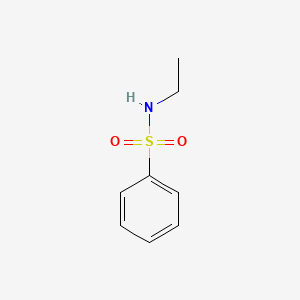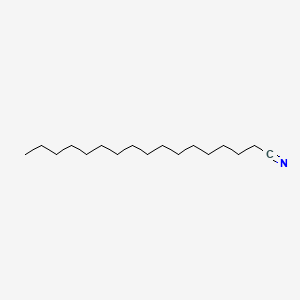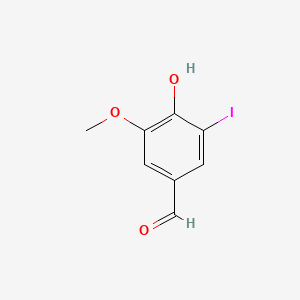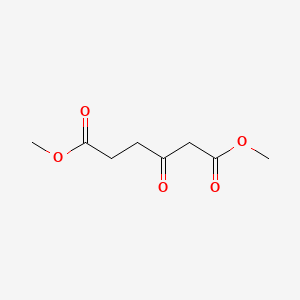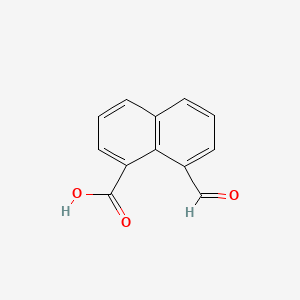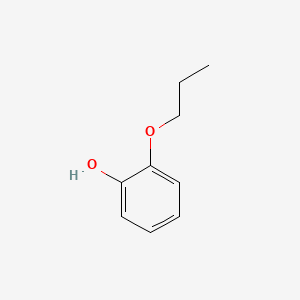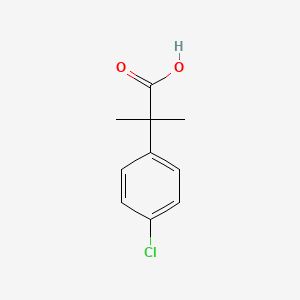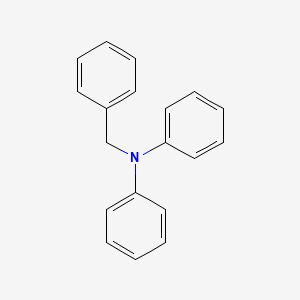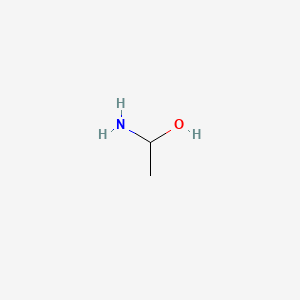
1-Aminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminoethanol, also known as 1-aminoethan-1-ol, is an organic compound with the molecular formula CH₃CH(NH₂)OH. It is classified as an alkanolamine and is a structural isomer of 2-aminoethanol (ethanolamine). The compound has two stereoisomers due to the presence of a chiral center. Unlike 2-aminoethanol, which is commercially significant, this compound is primarily of theoretical interest and is not commonly encountered as a pure material .
Preparation Methods
1-Aminoethanol can be synthesized through the reaction of acetaldehyde with aqueous ammonia. This reaction was first performed by the German chemist Johann Wolfgang Döbereiner in 1833. The empirical formula was later determined by Justus von Liebig in 1835 . The reaction conditions typically involve mixing acetaldehyde with ammonia in an aqueous solution, leading to the formation of this compound.
it is suggested as an intermediate in the Strecker reaction for the synthesis of alanine .
Chemical Reactions Analysis
1-Aminoethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetaldehyde and ammonia.
Reduction: It can be reduced to form ethylamine.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include acetaldehyde, ethylamine, and substituted amino alcohols .
Scientific Research Applications
1-Aminoethanol has several scientific research applications:
Biology: It is studied for its potential role in prebiotic chemistry and the origin of life.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine.
Mechanism of Action
The mechanism of action of 1-aminoethanol involves its interaction with various molecular targets and pathways. In the Strecker reaction, it acts as an intermediate, facilitating the formation of amino acids. The compound’s effects are primarily due to its ability to undergo proton transfers and form stable intermediates in organic reactions .
Comparison with Similar Compounds
1-Aminoethanol is structurally similar to 2-aminoethanol (ethanolamine), but they differ in the position of the amino group. While 2-aminoethanol is commercially significant and widely used in various applications, this compound is mainly of theoretical interest . Other similar compounds include:
2-Aminoethanol (Ethanolamine): Used in the production of detergents, emulsifiers, and pharmaceuticals.
N-Methylethanolamine: Used in the production of surfactants and as a chemical intermediate.
Diethanolamine: Used in the manufacture of cosmetics, textiles, and herbicides.
This compound’s uniqueness lies in its limited commercial use and its role as an intermediate in theoretical and prebiotic chemistry research.
Properties
CAS No. |
75-39-8 |
|---|---|
Molecular Formula |
C6H15N3 |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,3,5-triazinane |
InChI |
InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3 |
InChI Key |
MZSSRMMSFLVKPK-UHFFFAOYSA-N |
SMILES |
CC(N)O |
Canonical SMILES |
CC1NC(NC(N1)C)C |
Key on ui other cas no. |
75-39-8 |
physical_description |
Acetaldehyde ammonia appears as a white crystalline solid. Melting point 97°C. Boiling point 110°C (with some decomposition). An addition product between acetaldehyde and ammonia. Presents moderate fire and explosion hazard when exposed to heat or flame. Moderately toxic by ingestion and inhalation and a strong irritant. Used to make other chemicals, vulcanize rubber. |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


